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Compound of Interest

Compound Name: Dibenzofuran-2-carboxaldehyde

Cat. No.: B1267318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Dibenzofuran-2-carboxaldehyde, a key heterocyclic organic compound. This document

presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols utilized for their acquisition. The information

herein is intended to serve as a valuable resource for researchers and professionals engaged

in the fields of medicinal chemistry, materials science, and organic synthesis.

Core Spectroscopic Data
The structural elucidation of Dibenzofuran-2-carboxaldehyde is critically dependent on the

analysis of its spectroscopic data. The following tables summarize the key quantitative data

obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

10.12 s - H-1' (CHO)

8.53 d 1.5 H-1

8.24 d 8.0 H-6

8.02 dd 8.5, 1.5 H-3

7.78 d 8.5 H-4

7.71 ddd 8.0, 7.5, 1.0 H-8

7.60 d 8.0 H-9

7.52 ddd 8.0, 7.5, 1.0 H-7

¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

192.1 C-1' (CHO)

157.0 C-9b

150.0 C-5a

134.5 C-2

129.5 C-8

128.9 C-4

127.8 C-1

125.0 C-6

123.6 C-7

122.0 C-9a

121.8 C-3

112.9 C-9

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Frequency (cm⁻¹) Intensity Assignment

3060 w C-H stretch (aromatic)

2830, 2740 w C-H stretch (aldehyde)

1695 s C=O stretch (aldehyde)

1620, 1590, 1450 m C=C stretch (aromatic)

1250 s C-O-C stretch (ether)

890, 820 s C-H bend (aromatic)
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s = strong, m = medium, w = weak

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule.[1]

m/z Relative Intensity (%) Assignment

196 100 [M]⁺ (Molecular ion)

195 95 [M-H]⁺

167 40 [M-CHO]⁺

139 55 [M-CHO-CO]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented

above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of Dibenzofuran-2-carboxaldehyde (5-10 mg) is prepared in a deuterated solvent

(e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are

recorded on a spectrometer operating at a frequency of 400-600 MHz for ¹H and 100-150 MHz

for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard,

typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a

thin pellet. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or

KBr) from a solution. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectra are obtained using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction. For electron ionization (EI) mass

spectrometry, the sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z)

and detected.

Logical Workflow for Spectroscopic Analysis
The process of elucidating the structure of an organic molecule like Dibenzofuran-2-
carboxaldehyde using spectroscopic data follows a logical progression. The following diagram

illustrates this general workflow.
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Caption: A generalized workflow for the structural elucidation of an organic compound using

spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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